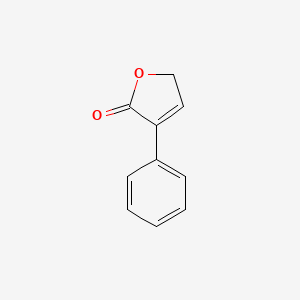

3-phenyl-2(5H)-furanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-phenyl-2(5H)-furanone is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Phenyl-2(5H)-furanone has garnered attention for its potential in medicinal chemistry due to its biological activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against filamentous fungi. Research indicates that it may have antifungal effects comparable to established drugs like ketoconazole. This makes it a candidate for developing new antifungal agents.

- Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic.

Agricultural Applications

The compound's antimicrobial properties extend to applications in agrochemicals. Its ability to combat fungal pathogens positions it as a potential agent for protecting crops against diseases, thereby enhancing agricultural productivity.

Material Science

In material science, this compound serves as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for modifications that can lead to the development of novel materials with desirable properties.

Antifungal Activity Study

In a comparative study assessing the antifungal efficacy of various furanones, this compound was evaluated against several fungal strains. Results indicated that this compound exhibited potent antifungal activity, making it a promising candidate for further development into therapeutic agents for treating fungal infections.

Cytotoxicity Assessment

A study focused on the cytotoxic effects of this compound against human colon adenocarcinoma cell lines revealed an IC50 value indicating effective inhibition at low concentrations. The compound was found to induce G2 phase cell cycle arrest and promote caspase-independent cell death, highlighting its potential as an anticancer agent.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits significant antifungal activity against filamentous fungi. |

| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. |

| Antioxidant | Functions as both a pro-oxidant and antioxidant depending on concentration; modulates oxidative stress. |

| Agricultural Use | Potential agent for protecting crops from fungal pathogens. |

| Material Science | Intermediate in the synthesis of dyes and pigments; useful in developing novel materials. |

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The carbonyl group in 3-phenyl-2(5H)-furanone undergoes nucleophilic attacks, forming derivatives with amines, thiols, and hydrazines:

Table 1: Nucleophilic addition reactions

For example, reaction with benzylamine in ethanol produces amides via nucleophilic acyl substitution . Thiols attack the β-position under basic conditions, forming stable thioethers that can be oxidized to sulfones using H₂O₂ in acetic acid .

Cycloaddition Reactions

The compound acts as a dienophile in Diels-Alder reactions due to its conjugated diene system:

Key Example

-

Reacts with electron-rich dienes (e.g., 1,3-cyclohexadiene) at 80°C to form bicyclic lactones with >90% regioselectivity.

Palladium-Catalyzed Cross-Couplings

The brominated derivatives participate in selective coupling reactions:

Table 2: Palladium-mediated transformations

These reactions occur regioselectively at the C4 position, preserving the phenyl group at C3 .

Temperature-Dependent Product Formation

In palladium-catalyzed oxidative carbonylation of phenylacetylene:

Table 3: Temperature effects on reaction outcomes

| Temperature | Major Product | Selectivity | Byproducts | Source |

|---|---|---|---|---|

| 40°C | Dimethyl (2Z)-2-phenyl-2-butenedioate | >90% | E-isomers | |

| 0°C | 5,5-Dimethoxy-3-phenyl-2(5H)-furanone | 87% | Phenylmaleic anhydride |

Low temperatures favor furanone formation via kinetic control, while higher temperatures promote thermodynamically stable diester products .

Oxidation and Functionalization

-

Epoxidation : Reacts with m-CPBA in CH₂Cl₂ to form a stable epoxide at the α,β-unsaturated position.

-

Halogenation : Bromination with NBS in CCl₄ introduces bromine at the γ-position (AIBN initiation, 78% yield) .

Biological Activity-Linked Reactivity

The compound inhibits cyclooxygenase-2 (COX-2) by forming hydrogen bonds with Tyr385 and Ser530 in the enzyme's active site. Its α-methylene-γ-butyrolactone moiety reacts with cysteine residues in proteins, contributing to anticancer effects via Michael addition.

Propiedades

Fórmula molecular |

C10H8O2 |

|---|---|

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C10H8O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-6H,7H2 |

Clave InChI |

PBZHVTZQMBGKMT-UHFFFAOYSA-N |

SMILES canónico |

C1C=C(C(=O)O1)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.